Drospirenone Acid Potassium Salt
Description
Steroidal Compounds and Progestins: Chemical Framework and Significance
Steroidal compounds are a class of organic molecules characterized by a specific four-ring carbon skeleton. This structure, composed of three cyclohexane (B81311) rings and one cyclopentane (B165970) ring fused together, forms the basis for a vast array of biologically important molecules, including hormones, vitamins, and alkaloids. Minor modifications to this fundamental framework can lead to profound differences in biological activity.
Progestins are a subclass of steroid hormones that, along with estrogens, are the major female sex hormones. The term "progestin" encompasses both naturally occurring progesterone (B1679170) and synthetic compounds designed to mimic its effects. synzeal.com These synthetic progestogens are crucial components in various therapeutic applications. synzeal.com The biological actions of progestins are primarily mediated through their interaction with steroid receptors, and their development has been a continuous effort to enhance specificity and reduce off-target effects. researchgate.net
Drospirenone (B1670955): Historical Perspective and Chemical Derivation
Drospirenone, a synthetic progestin, was patented in 1976 and introduced for medical use in 2000. ijpsjournal.com It is a derivative of 17α-spirolactone and is structurally analogous to spironolactone. nih.govwikipedia.org The synthesis of Drospirenone is notably complex, involving multiple steps to create its unique chemical architecture.
The development of Drospirenone was driven by the goal of creating a progestin with a pharmacological profile closely resembling that of natural progesterone. nih.gov This includes not only its progestogenic activity but also antimineralocorticoid and antiandrogenic properties. ijpsjournal.comwikipedia.org
Academic and Research Importance of Drospirenone Acid Potassium Salt
This compound emerges in the scientific narrative primarily as a major metabolite of Drospirenone. wikipedia.orgclinpgx.orgresearchgate.netnewdrugapprovals.orgnewdrugapprovals.org Its formation occurs through the opening of the lactone ring of the parent compound, a metabolic process that is not dependent on the cytochrome P450 enzyme system. wikipedia.orgclinpgx.orgnewdrugapprovals.orgnewdrugapprovals.org This metabolite is considered to be pharmacologically inactive. wikipedia.orgclinpgx.orgresearchgate.netnewdrugapprovals.orgnewdrugapprovals.org
The primary academic and research importance of this compound lies in its role as a pharmaceutical reference standard. pharmaffiliates.com In the manufacturing and quality control of Drospirenone-containing products, it is crucial to identify and quantify any impurities and degradation products. Analytical techniques, such as High-Performance Liquid Chromatography (HPLC), utilize reference standards of known impurities, including this compound, to ensure the purity and quality of the final pharmaceutical-grade Drospirenone. researchgate.netafricanjournalofbiomedicalresearch.com Its availability as a research chemical allows for the development and validation of these highly specific analytical methods. omsynth.com
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Source |
|---|---|---|
| Chemical Name | 3-((4aR,4bS,6aS,7S,7aS,8aS,8bS,8cR,8dR,9aR)-7-Hydroxy-4a,6a-dimethyl-2-oxo-3,4,4a,4b,5,6,6a,7,7a,8,8a,8b,8c,8d,9,9a-hexadecahydro-2H-cyclopropa rjpbcs.comcyclopenta[1,2-a]cyclopropa[l]phenanthren-7-yl)propanoic Acid, Potassium Salt | Pharmaffiliates |
| CAS Number | 90704-90-8 | pharmaffiliates.com |
| Molecular Formula | C₂₄H₃₂KO₄ | pharmaffiliates.com |
| Molecular Weight | 423.61 g/mol | pharmaffiliates.com |
| Appearance | Light Yellow Solid | Pharmaffiliates |
| Alternate CAS Number (Free Acid) | 776251-13-9 | pharmaffiliates.com |
Overview of Current Research Landscape and Future Directions
The current research landscape for this compound is predominantly centered on analytical chemistry and pharmaceutical quality control. Studies focus on developing and refining methods for the detection and quantification of this compound as an impurity in Drospirenone active pharmaceutical ingredients and finished products. researchgate.netafricanjournalofbiomedicalresearch.comrjpbcs.com The goal of this research is to ensure the safety and efficacy of Drospirenone by controlling the levels of its metabolites and degradation products.
Future research directions are likely to continue in this vein, with an emphasis on creating even more sensitive and efficient analytical techniques. There may also be some interest in further characterizing the metabolic pathways of Drospirenone in various biological systems, which would inherently involve the study of this compound. However, given its pharmacological inactivity, it is unlikely to become a focus of drug development efforts itself. The primary value of this compound will remain in its application as a critical tool for ensuring the quality and consistency of its parent compound, Drospirenone.
Structure
2D Structure
Properties
InChI |
InChI=1S/C24H32O4.K/c1-22-6-3-12(25)9-17(22)13-10-14(13)20-16(22)4-7-23(2)21(20)15-11-18(15)24(23,28)8-5-19(26)27;/h9,13-16,18,20-21,28H,3-8,10-11H2,1-2H3,(H,26,27); | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJHWUTVLXZIZND-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC(=O)C=C1C3CC3C4C2CCC5(C4C6CC6C5(CCC(=O)O)O)C.[K] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H32KO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80675876 | |
| Record name | PUBCHEM_46781436 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80675876 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
423.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
90704-90-8 | |
| Record name | PUBCHEM_46781436 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80675876 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Chemical Synthesis and Advanced Manufacturing Methodologies
Retrosynthetic Analysis of Drospirenone (B1670955) Acid Potassium Salt
A retrosynthetic analysis of drospirenone reveals that the core challenge lies in the construction of the steroidal backbone and the stereospecific introduction of the γ-lactone ring at the C-17 position. The immediate precursor to the final drospirenone molecule is the corresponding 17α-(3-hydroxypropyl) derivative. google.com The formation of the lactone ring is typically achieved through oxidation of this diol. The "drospirenone acid potassium salt" is the potassium salt of the carboxylic acid intermediate formed during this oxidation, prior to intramolecular cyclization (lactonization).
The key disconnection in the retrosynthesis of drospirenone involves breaking the C-17 spiro-lactone ring. This leads back to a 17-keto steroid and a three-carbon side chain. google.com Several synthetic routes have been developed based on this general strategy, varying in the nature of the three-carbon synthon and the methods used for its introduction. nih.gov
Development of Novel Synthetic Pathways and Process Optimization
Multi-step Total Synthesis Approaches
The total synthesis of drospirenone is a multi-step process that often begins with readily available steroid starting materials, such as 3β-hydroxyandrost-5-en-17-one. rsc.orgnih.gov One common approach involves the addition of a three-carbon nucleophile to the 17-keto group of a protected steroid nucleus. For instance, the lithium acetylide of ethyl propiolate has been utilized as a three-carbon synthon. nih.gov This is followed by a series of reactions including reduction of the alkyne, oxidation of the C-3 hydroxyl group, and finally, oxidative lactonization to form the characteristic spirolactone ring. google.com
Another strategy involves the use of 15β,16β-methylene-17α-pregn-4-ene-3,20-dione as a starting material. guidechem.com This approach requires a sequence of reduction, protection, oxidation, and Grignard reactions to build the necessary functionality for the final cyclization and deprotection steps to yield drospirenone. guidechem.com
Stereoselective and Enantioselective Synthesis Strategies
The steroidal backbone of drospirenone contains multiple stereocenters, making stereocontrol a critical aspect of its synthesis. Many synthetic strategies rely on the inherent stereochemistry of the starting steroidal material to control the stereochemistry of the final product.
Stereospecific reduction of a C7-tertiary alcohol using a ZnI2/Et3SiH system has been reported as a key step in one synthetic route. researchgate.net Additionally, a tandem oxidation/cyclopropanation reaction has been employed to introduce the 6β,7β-methylene group with high stereoselectivity. researchgate.net Cross-metathesis reactions catalyzed by second-generation Grubbs-Hoveyda catalysts have also been explored for the stereoselective construction of the spirolactone moiety, offering an alternative to traditional methods. researchgate.net
Green Chemistry Principles in this compound Synthesis
Efforts have been made to develop more environmentally friendly synthetic routes for drospirenone, in line with the principles of green chemistry. mdpi.comnumberanalytics.com This includes the use of less hazardous reagents and solvents. For example, some processes have moved away from heavy metal-based oxidants like chromium reagents. google.comgoogle.com
The use of biocatalysts, such as the Rieske oxygenase-like 3-ketosteroid 9α-hydroxylase (KSH), is being explored to achieve efficient and selective oxidations under mild conditions. researchgate.net Furthermore, the development of synthetic routes that reduce the number of steps and minimize waste generation is an ongoing area of research. guidechem.com The use of ethanol (B145695) as a solvent in analytical procedures for drospirenone has also been highlighted as a greener alternative. ijpsjournal.com
Characterization and Purity Profiling of Synthetic Intermediates
The characterization and purity profiling of synthetic intermediates are crucial for ensuring the quality and consistency of the final drospirenone product. A variety of analytical techniques are employed for this purpose.
High-performance liquid chromatography (HPLC) is a key technique for assessing the purity of drospirenone and its intermediates. researchgate.netscielo.br HPLC methods have been developed for the simultaneous determination of drospirenone and other active ingredients in pharmaceutical formulations. scielo.brgreenpharmacy.info These methods are validated according to ICH guidelines to ensure their accuracy, precision, linearity, and robustness. ijpsjournal.comgreenpharmacy.info
Spectroscopic methods such as nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy are used to elucidate the structure of intermediates. ijper.org Mass spectrometry (MS) is also employed for structural confirmation and to identify potential impurities. ijper.orgresearchgate.netacs.org Thermal analysis techniques like thermogravimetry (TG) and differential scanning calorimetry (DSC) can be used to characterize the solid-state properties of intermediates, such as solvatomorphs. nih.govacs.org
Table 1: Analytical Techniques for Characterization of Drospirenone and Intermediates
| Analytical Technique | Application |
| High-Performance Liquid Chromatography (HPLC) | Purity assessment, quantification, impurity profiling researchgate.netscielo.br |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Structural elucidation of intermediates ijper.org |
| Infrared (IR) Spectroscopy | Functional group analysis, structural confirmation ijper.org |
| Mass Spectrometry (MS) | Molecular weight determination, structural confirmation, impurity identification ijper.orgresearchgate.net |
| Thermogravimetry (TG) | Analysis of thermal stability and solvation nih.govacs.org |
| Differential Scanning Calorimetry (DSC) | Characterization of thermal transitions and polymorphism nih.govacs.org |
Derivatization Chemistry and Analogue Synthesis for Mechanistic Probes
The synthesis of derivatives and analogues of drospirenone is important for studying its mechanism of action and for structure-activity relationship (SAR) studies. For instance, isomers of drospirenone with a 14β-hydrogen configuration have been synthesized to investigate the impact of stereochemistry on biological activity. rsc.orgnih.gov
The antiandrogenic and antimineralocorticoid activities of drospirenone are key aspects of its pharmacological profile. nih.govnih.gov The synthesis of analogues allows researchers to probe the interactions of drospirenone with the progesterone (B1679170) and mineralocorticoid receptors. nih.gov These studies help in understanding how drospirenone exerts its effects at a molecular level, such as its ability to increase endothelial nitric oxide synthesis. nih.gov The development of derivatives can also be aimed at improving the stability of the compound in pharmaceutical formulations. google.com
Impurity Identification and Control from a Synthetic Perspective
The control of impurities in the synthesis of Drospirenone is critical for ensuring the quality and safety of the final drug product. Impurities can originate from starting materials, reagents, intermediates, or side reactions, and can also be formed through degradation of the drug substance under various stress conditions veeprho.comsynzeal.com.
Types of Impurities:
Process-Related Impurities: These are by-products formed during the synthesis. Examples include isomers, products of incomplete reactions, or by-products from side reactions. The similar physicochemical properties of isomers can make their removal challenging, often requiring chromatographic purification google.com.
Degradation Products: Drospirenone can degrade when exposed to acid, base, oxidative conditions, heat, or light veeprho.com. Forced degradation studies are performed to identify potential degradants and develop stability-indicating analytical methods ijper.orgijper.orgrjpbcs.com.
Residual Solvents: Solvents used during the manufacturing process may remain in trace amounts in the final product. Their levels are strictly controlled according to regulatory guidelines veeprho.com.
Identification and Control Strategies: Sophisticated analytical techniques are essential for the detection, quantification, and characterization of impurities. High-Performance Liquid Chromatography (HPLC) is the most common method, often coupled with mass spectrometry (LC-MS) for structural elucidation africanjournalofbiomedicalresearch.comnih.govresearchgate.netijpsr.com.
Forced degradation studies have identified specific degradation pathways:
Alkaline Degradation: Under basic conditions, the lactone ring of drospirenone can be hydrolyzed. One identified degradation product is 17α-(3-hydroxy propyl)-6β, 7β, 15β, 16β-dimethylene-5β-androstane-3β,5,17β-triol, which is the ring-opened acid form ijper.orgijper.org.
Acidic Degradation: In the presence of strong acids, a plausible degradation product is 3-oxo-15α,16α-dihydro-3'H-cyclopropa google.combepls.com-17α-pregna-4,6-diene-21,17-carbolactone ijper.orgijper.org.
Oxidative Degradation: Exposure to oxidizing agents like hydrogen peroxide can lead to the formation of a biphenyl (B1667301) moiety, among other products ijpsr.com.
The European Pharmacopoeia lists several specified impurities for drospirenone, which must be monitored and controlled within strict limits drugfuture.com. The development of robust synthetic processes that minimize the formation of these impurities, coupled with validated analytical methods for their control, is a cornerstone of modern pharmaceutical manufacturing nih.govresearchgate.net.
Below is a table summarizing key identified impurities related to Drospirenone.
| Impurity Name/Type | Common or Systematic Name | Origin |
| Process-Related Impurities | ||
| Impurity A (Ph. Eur.) | 3-oxo-15α,16α-dihydro-3′H-cyclopropa google.combepls.com-17α-pregn-4-ene-21,17-carbolactone (6,7-desmethylenedrospirenone) | Synthesis By-product |
| Impurity B (Ph. Eur.) synzeal.com | 7β-(hydroxymethyl)-3-oxo-15α,16α-dihydro-3′H-cyclopropa google.combepls.com-17α-pregn-4-ene-21,17-carbolactone | Synthesis By-product |
| Impurity E (Ph. Eur.) | Structure not specified in search results | Synthesis By-product |
| Drospirenone Related Compound A | 17-Hydroxy-6beta,7beta:15beta,16beta-dimethylene-3-oxo-17beta-preg | Synthesis By-product |
| Degradation Products | ||
| Acid Degradant | 3-oxo-15α,16α-dihydro-3'H-cyclopropa google.combepls.com-17α-pregna-4,6-diene-21,17-carbolactone ijper.orgijper.org | Degradation |
| Alkaline Degradant | 17α (3-hydroxy propyl)-6β, 7β, 15β, 16β-dimethylene-5β-androstane-3β,5,17β triol ijper.orgijper.org | Degradation |
| Oxidative Degradant | Biphenyl Moiety Impurity ijpsr.com | Degradation |
Advanced Analytical Chemistry for Characterization and Quantification
High-Resolution Spectroscopic Techniques for Structural Elucidation
High-resolution spectroscopic techniques are instrumental in elucidating the intricate molecular structure of drospirenone (B1670955) acid potassium salt. These methods provide unique fingerprints of the molecule based on the interaction of its atoms and bonds with electromagnetic radiation.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the precise arrangement of atoms within a molecule. While specific NMR data for drospirenone acid potassium salt is not extensively published, the principles of NMR applied to similar steroid structures provide a framework for its analysis. In NMR studies of quadrupolar ions like potassium, the resonance signals can account for nearly the entire ion content, suggesting the ions are largely free in solution. nih.gov Any small fraction of NMR-invisible ions may be associated with an ordered environment, such as being bound to the molecule or other components. nih.gov For drospirenone, ¹H and ¹³C NMR would be crucial for confirming the identity and stereochemistry of the molecule. The proton and carbon chemical shifts would provide a detailed map of the steroid backbone and its functional groups.
Mass Spectrometry (MS) and Hyphenated Techniques (e.g., LC-MS/MS)
Mass spectrometry (MS) is a highly sensitive technique used to determine the molecular weight and elemental composition of a compound. When coupled with liquid chromatography (LC-MS/MS), it becomes a formidable tool for both identifying and quantifying drospirenone in various matrices, including human plasma.
In LC-MS/MS analysis, drospirenone is typically ionized using techniques like electrospray ionization (ESI) or a Turboionspray, often in the positive ion mode to form protonated molecules [M+H]⁺. researchgate.netconsensus.app The mass spectrometer then separates these ions based on their mass-to-charge ratio (m/z). For drospirenone, the parent ion mass spectrum shows a characteristic peak at an m/z of 367.10. researchgate.net
Further structural information and enhanced selectivity are achieved through tandem mass spectrometry (MS/MS), where the parent ion is fragmented, and the resulting product ions are detected. This process, known as multiple reaction monitoring (MRM), is highly specific and is a cornerstone of quantitative bioanalysis. The fragmentation patterns are unique to the molecule and allow for its unambiguous identification even in complex mixtures. The combination of UPLC (Ultra-Performance Liquid Chromatography) with MS/MS has been shown to be a robust and reliable method for the quantification of drospirenone, virtually eliminating matrix effects. chromatographyonline.com
A developed LC-MS/MS method for drospirenone in human plasma demonstrated linearity over a concentration range of 5–100 ng/mL with a correlation coefficient of 0.9998. researchgate.netconsensus.app Another highly sensitive method using an AB SCIEX Triple Quad™ 5500 LC/MS/MS system showed excellent linearity for drospirenone in plasma from 1003.63 pg/ml to 171152.24 pg/ml with a correlation coefficient of 0.9994. sciex.com
Table 1: LC-MS/MS Method Parameters for Drospirenone Analysis
| Parameter | Method 1 researchgate.netconsensus.app | Method 2 chromatographyonline.com | Method 3 sciex.com |
| Instrumentation | Triple quadrupole mass spectrometer | Waters ACQUITY UPLC System with a Waters Quattro Premier Triple Quadrupole Mass Spectrometer | AB SCIEX Triple Quad™ 5500 LC/MS/MS system |
| Ionization Mode | Turboionspray (positive mode) | Positive ion MRM mode | Not Specified |
| Parent Ion (m/z) | 367.10 | Not Specified | Not Specified |
| Linearity Range | 5–100 ng/mL | 0.5 to 250 ng/mL | 1003.63–171152.24 pg/mL |
| Correlation Coefficient (r) | 0.9998 | > 0.997 | 0.9994 |
| Internal Standard | Levonorgestrel | Not Specified | Not Specified |
Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of drospirenone would exhibit characteristic absorption bands corresponding to its various functional groups, such as the carbonyl (C=O) groups of the ketone and the lactone ring, and the C-H bonds of the steroid nucleus.
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The UV spectrum of drospirenone is characterized by absorption maxima that are useful for its detection and quantification. In the development of HPLC methods, UV detection is commonly employed, with detection wavelengths set at specific points of maximum absorbance for drospirenone, such as 200 nm, 215 nm, 220 nm, and 245 nm, depending on the mobile phase and other chromatographic conditions. researchgate.netgreenpharmacy.infohumanjournals.com
Circular Dichroism (CD) Spectroscopy
Chromatographic Separation Sciences for Purity and Identity Confirmation
Chromatographic techniques are essential for separating this compound from impurities and confirming its identity and purity.
High-Performance Liquid Chromatography (HPLC) Method Development
High-Performance Liquid Chromatography (HPLC) is the most widely used analytical technique for the quality control of drospirenone in pharmaceutical formulations. The development of a robust and reliable HPLC method is crucial for ensuring the accurate quantification of the active ingredient and the detection of any potential impurities.
Reverse-phase HPLC (RP-HPLC) is the predominant mode of separation for drospirenone. In this technique, a non-polar stationary phase (typically a C18 or C8 column) is used with a polar mobile phase. The separation is based on the differential partitioning of the analyte between the stationary and mobile phases.
Several RP-HPLC methods have been developed and validated for the determination of drospirenone. These methods vary in their specific chromatographic conditions, including the column, mobile phase composition, flow rate, and detection wavelength. The goal is to achieve optimal separation with good peak shape, resolution, and a reasonable run time.
For instance, one validated RP-HPLC method utilized a Restex Allure C18 column (250mm × 4.6mm, 3 μm) with an isocratic mobile phase of acetonitrile (B52724) and water (65:35 v/v) at a flow rate of 1.0 mL/min and UV detection at 220 nm. humanjournals.com This method demonstrated linearity in the concentration range of 3-18 μg/mL with a correlation coefficient of 0.9993. humanjournals.com Another stability-indicating HPLC method employed a Nova-Pak CN column with a mobile phase of K₂HPO₄ 50 mM and acetonitrile (60:40, v/v) adjusted to pH 8.0, with detection at 245 nm. researchgate.net This method was linear over the range of 5-60 μg/ml. researchgate.net
Table 2: Examples of Developed RP-HPLC Methods for Drospirenone
| Parameter | Method 1 humanjournals.com | Method 2 researchgate.net | Method 3 greenpharmacy.info |
| Column | Restex Allure C18 (250mm × 4.6mm, 3 μm) | Nova-Pak CN | Waters C18 (250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Acetonitrile: Water (65:35 v/v) | K₂HPO₄ 50 mM: Acetonitrile (60:40, v/v), pH 8.0 | Methanol (B129727): Phosphate Buffer pH 6.8 (40:60, v/v) |
| Flow Rate | 1.0 mL/min | 1 ml/min | 1.0 ml/min |
| Detection Wavelength | 220 nm | 245 nm | 215 nm |
| Linearity Range | 3-18 μg/mL | 5-60 μg/ml | 40–120 μg/mL |
| Correlation Coefficient (r²) | 0.9993 | Not Specified | Not Specified |
| Retention Time | Not Specified | Not Specified | 4.602 min |
The development and validation of such HPLC methods are performed in accordance with International Council for Harmonisation (ICH) guidelines, assessing parameters like specificity, linearity, accuracy, precision, and robustness to ensure the method is suitable for its intended purpose in routine quality control analysis. humanjournals.comresearchgate.net
Ultra-Performance Liquid Chromatography (UPLC) Applications
Ultra-Performance Liquid Chromatography (UPLC) represents a significant advancement in liquid chromatography, offering substantial improvements in resolution, speed, and sensitivity over conventional High-Performance Liquid Chromatography (HPLC). mdpi.com This is achieved by using columns packed with smaller particles (typically less than 2 µm), which necessitates instrumentation capable of handling higher backpressures. mdpi.com The enhanced efficiency of UPLC makes it an ideal technique for the analysis of complex pharmaceutical samples, including the quantification of Drospirenone and its impurities. mdpi.comresearchgate.net
A validated Reverse Phase UPLC (RP-UPLC) method has been developed for the simultaneous determination of drospirenone and other active pharmaceutical ingredients. researchgate.net Such methods are crucial for quality control in combined formulations. The separation is typically achieved on a C18 or similar column, leveraging the compound's hydrophobicity. researchgate.netnih.govnih.gov Gradient elution is often employed to ensure the effective separation of the main compound from any impurities or degradation products within a short run time. nih.gov Validation according to International Conference on Harmonisation (ICH) guidelines ensures that the method is linear, accurate, precise, and robust. nih.gov
Below is a table summarizing typical parameters for a UPLC method developed for the analysis of drospirenone.
Table 1: Example Parameters for a Validated RP-UPLC Method for Drospirenone Analysis
| Parameter | Specification |
|---|---|
| Chromatography System | Ultra-Performance Liquid Chromatography (UPLC) |
| Column | C18 stationary phase (e.g., Acquity BEH C18, 100 mm × 2.1 mm, 1.7 µm) nih.gov |
| Mobile Phase | Gradient or isocratic elution with a mixture of an aqueous buffer (e.g., 0.1% formic acid) and an organic solvent (e.g., acetonitrile) researchgate.net |
| Flow Rate | Typically in the range of 0.4 - 1.0 mL/min researchgate.netnih.gov |
| Detection | Photodiode Array (PDA) or UV-Vis Detector, with wavelength set at a maximum absorbance for drospirenone (e.g., 262 nm) researchgate.net |
| Column Temperature | Ambient or controlled (e.g., 40°C) nih.gov |
| Injection Volume | Low volumes, typically 1-5 µL |
| Run Time | Significantly reduced compared to HPLC, often under 5 minutes nih.gov |
| Validation - Linearity | Correlation coefficient (r²) ≥ 0.999 researchgate.net |
| Validation - Precision | Relative Standard Deviation (%RSD) ≤ 2% researchgate.net |
Gas Chromatography (GC) and Supercritical Fluid Chromatography (SFC)
Gas Chromatography (GC) , particularly when coupled with Mass Spectrometry (GC-MS), is a powerful technique for the separation and identification of volatile and thermally stable compounds. While many steroids require derivatization to increase their volatility for GC analysis, a method for the simultaneous quantification of drospirenone and ethinyl estradiol (B170435) without derivatization has been successfully developed. nih.govresearchgate.net This approach simplifies sample preparation and reduces analysis time. nih.gov The method involves an ultrasound-assisted extraction followed by direct injection into the GC-MS system. nih.govresearchgate.net
Table 2: GC-MS Method Parameters for Drospirenone Quantification
| Parameter | Specification |
|---|---|
| Technique | Gas Chromatography-Mass Spectrometry (GC-MS) nih.gov |
| Sample Preparation | Ultrasound-assisted extraction in methanol, followed by dilution in ethyl acetate (B1210297) nih.govresearchgate.net |
| Derivatization | Not required nih.gov |
| Column | HP-5MS UI capillary column (5% phenyl-methylpolysiloxane) researchgate.net |
| Detection | Mass Spectrometry in Selected Ion Monitoring (SIM) mode researchgate.net |
| Linearity Range (DP) | 300-1200 µg mL⁻¹ (R² > 0.99) nih.gov |
| Instrumental LOD (DP) | 6.6 µg mL⁻¹ nih.govresearchgate.net |
| Instrumental LOQ (DP) | 22 µg mL⁻¹ nih.govresearchgate.net |
| Precision (RSD) | < 6% for both intra-day and inter-day studies nih.gov |
Supercritical Fluid Chromatography (SFC) utilizes a supercritical fluid, most commonly carbon dioxide, as the mobile phase. researchgate.net SFC is recognized as an important analytical technique for achieving highly efficient separations with short analysis times. nih.gov It combines some of the best features of both gas and liquid chromatography. For steroid analysis, Ultra-Performance Supercritical Fluid Chromatography (UPSFC) coupled with tandem mass spectrometry (MS/MS) has emerged as a powerful alternative to LC-MS/MS and GC-MS/MS. nih.gov It offers advantages such as improved resolution, especially for isomers, and faster separations due to the low viscosity of the mobile phase. nih.govnih.gov While a specific method for this compound is not widely published, the successful application of SFC for separating various classes of steroid hormones suggests its high potential for the analysis of this compound and its related substances. nih.govnih.gov
X-ray Crystallography for Solid-State Structure and Polymorphism Research
The physicochemical properties of an active pharmaceutical ingredient (API) are intrinsically linked to its solid-state structure. researchgate.net X-ray Crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid at atomic resolution. researchgate.net For this compound, this technique is essential for elucidating its crystal structure, confirming its ionic nature, and identifying any potential polymorphs.
Powder X-ray Diffraction (PXRD) is a complementary and more routinely used technique for characterizing the bulk crystalline material. It provides a unique "fingerprint" for a specific crystalline form and is invaluable for polymorphism screening, quality control, and stability testing. nih.gov Variable-temperature PXRD can be used to study phase transitions and the thermal stability of the crystal lattice. nih.gov
While the specific crystal structure of this compound is not publicly detailed, the application of these methods would yield the data outlined in the table below.
Table 3: Information Yielded by X-ray Crystallography of a Pharmaceutical Salt
| Parameter | Technique | Description |
|---|---|---|
| Unit Cell Dimensions | SCXRD | The dimensions (a, b, c) and angles (α, β, γ) of the basic repeating unit of the crystal. |
| Space Group | SCXRD | The set of symmetry operations that describe the crystal's structure. nih.gov |
| Molecular Structure | SCXRD | Precise 3D coordinates of each atom, defining molecular conformation and configuration. researchgate.net |
| Crystal Packing | SCXRD | Arrangement of molecules and ions in the crystal lattice and analysis of intermolecular interactions. |
| Crystalline Fingerprint | PXRD | A characteristic diffraction pattern of 2θ vs. intensity used for phase identification and purity analysis. nih.gov |
| Polymorphic Form | PXRD/SCXRD | Identification and differentiation of distinct crystalline forms of the same compound. |
Electrochemical Methods for Detection and Redox Behavior
Electrochemical methods offer a sensitive and cost-effective approach for the quantification of electroactive compounds like drospirenone. Voltammetric techniques, in particular, have been successfully developed for its determination. researchgate.netconsensus.app These methods are based on measuring the current that arises from the reduction or oxidation of the analyte at an electrode surface as a function of applied potential.
Research has demonstrated a sensitive method for drospirenone determination using square-wave voltammetry at a mercury film silver-based electrode (Hg(Ag)FE). researchgate.net The electrochemical reduction behavior of drospirenone was first investigated using cyclic voltammetry to understand the reaction mechanism. researchgate.net The optimized square-wave voltammetric method provides excellent sensitivity with a low limit of detection, making it suitable for quantifying drospirenone in pharmaceutical formulations. researchgate.netconsensus.app
Table 4: Performance Characteristics of a Voltammetric Method for Drospirenone
| Parameter | Specification | Reference |
|---|---|---|
| Technique | Square-Wave Voltammetry | consensus.app |
| Working Electrode | Hanging Mercury Dropping Electrode or Mercury Film Silver Based Electrode | researchgate.netconsensus.app |
| Supporting Electrolyte | Britton-Robinson buffer (0.04 mole/L) | consensus.app |
| Linearity Range | 1.36×10⁻⁶ to 1.91×10⁻⁷ mole/L | consensus.app |
| Limit of Detection (LOD) | 1.7×10⁻⁹ mol L⁻¹ (with 60s preconcentration) | researchgate.net |
| Precision (RSD) | 1.5% (n=8) | researchgate.net |
Application of Stability-Indicating Analytical Methods in Chemical Degradation Studies
Stability-indicating analytical methods are essential to ensure that a drug product maintains its quality, purity, and strength throughout its shelf life. researchgate.net These methods must be able to separate the intact API from its potential degradation products. nih.govresearchgate.net Forced degradation studies are performed under various stress conditions (e.g., acid, base, oxidation, heat, light) to generate potential degradation products and validate the method's specificity. ijper.orgrjpbcs.comzenodo.org
For drospirenone, stability-indicating HPLC and UPLC methods have been extensively developed. researchgate.netresearchgate.netrjpbcs.comzenodo.org Studies have shown that drospirenone is susceptible to degradation under basic, acidic, and oxidative conditions, while it remains relatively stable to heat and light. researchgate.netrjpbcs.com The primary degradation pathways often involve hydrolysis of the lactone ring. ijper.orgzenodo.org The characterization of these degradation products, often achieved using hyphenated techniques like LC-MS, IR, and NMR, is crucial for understanding the stability profile of the molecule. ijper.orgijpsr.com
Table 5: Summary of Forced Degradation Studies on Drospirenone
| Stress Condition | Reagent/Condition | Degradation Observed | Reference |
|---|---|---|---|
| Acidic Hydrolysis | 0.1 M Hydrochloric Acid, 80°C, 1h | ~34% degradation | rjpbcs.com |
| Alkaline Hydrolysis | 1 M Sodium Hydroxide (B78521), Room Temp, 30 min | ~80% degradation | rjpbcs.com |
| Alkaline Hydrolysis | 0.01 M Sodium Hydroxide, Room Temp, 15 min | ~56% degradation | rjpbcs.com |
| Oxidative Degradation | 1% Hydrogen Peroxide (H₂O₂), 1h | ~19% degradation | rjpbcs.comijpsr.com |
| Oxidative Degradation | 3% Hydrogen Peroxide (H₂O₂), 80°C | Significant degradation | ijpsr.com |
| Thermal Degradation | Heat (e.g., 105°C for 6h) | Stable, no significant degradation | rjpbcs.comijrpc.com |
| Photolytic Degradation | UV Light / Visible Light | Stable, no significant degradation | rjpbcs.comijrpc.com |
The structures of the degradation products have been elucidated in some studies. For instance, under alkaline conditions, a plausible degradation product is 17α-(3-hydroxy propyl)-6β, 7β, 15β, 16β-dimethylene-5β-androstane-3β,5,17β triol. researchgate.netijper.org Under acidic conditions, the product could be 3-oxo-15α,16α-dihydro-3'H-cyclopropa mdpi.comresearchgate.net-17α-pregna-4,6- diene-21,17-carbolactone. researchgate.netijper.org The development and validation of these stability-indicating methods are fundamental for the quality control of this compound. zenodo.org
Molecular Pharmacological Investigations and Receptor Dynamics Pre Clinical Focus
Receptor Binding Affinity and Selectivity Profiling
Drospirenone's pharmacological signature is characterized by its high affinity for the progesterone (B1679170) and mineralocorticoid receptors, lower affinity for the androgen receptor, and very low to negligible affinity for the glucocorticoid and estrogen receptors. patsnap.comnih.gov
Drospirenone (B1670955) exhibits a high binding affinity for the mineralocorticoid receptor (MR), acting as a potent MR antagonist. nih.gov Studies have demonstrated that its affinity for the human MR is significantly higher than that of the endogenous ligand, aldosterone (B195564). researchgate.netresearchgate.net Specifically, its relative binding affinity for the MR in kidney cytosol has been reported to be approximately 100% to 230% of that of aldosterone. wikipedia.orgnih.gov This potent binding translates to significant antimineralocorticoid activity, estimated to be about eight times more potent than that of spironolactone. researchgate.netnih.gov
While detailed kinetic (k_on, k_off) and thermodynamic (ΔG, ΔH) parameters from pre-clinical studies are not widely detailed in the literature, transactivation assays provide functional confirmation of its antagonistic properties. In these cell-based models, drospirenone potently antagonizes aldosterone-induced transcriptional activation. nih.gov Interestingly, some studies also note that drospirenone can exhibit very weak mineralocorticoid (agonist) activity on its own in these sensitive assay systems. patsnap.comnih.gov
Table 1: Relative Binding Affinity (RBA) of Drospirenone to the Mineralocorticoid Receptor (MR)
| Compound | Receptor | Relative Binding Affinity (%) | Reference Compound | Source(s) |
|---|---|---|---|---|
| Drospirenone | Mineralocorticoid (MR) | 100 | Aldosterone | wikipedia.org |
| Drospirenone | Mineralocorticoid (MR) | ~230 | Aldosterone | nih.gov |
| Drospirenone | Mineralocorticoid (MR) | ~500 | Aldosterone | researchgate.netnih.gov |
Drospirenone is a potent progesterone receptor (PR) agonist. researchgate.netnih.gov It displays a high binding affinity for the PR, although reported values vary depending on the reference compound used. Its affinity has been measured at approximately 42% of that of progesterone and about 30% of the potent synthetic progestin R5020. wikipedia.orgnih.gov
Functionally, drospirenone's agonism at the PR is well-established. In animal models, it effectively stimulates endometrial transformation in rabbits and maintains pregnancy in ovariectomized rats. nih.govwikipedia.org In vitro studies using human cells corroborate this, showing that drospirenone induces decidualization of endometrial stromal cells, a key progestogenic effect that is negated by the PR antagonist RU486. nih.govmdpi.com
Drospirenone's interactions with androgen and glucocorticoid receptors contribute significantly to its unique profile, distinguishing it from other synthetic progestogens.
Androgen Receptor (AR): Drospirenone possesses a low binding affinity for the AR, reported to be just 0.6% of that of dihydrotestosterone (B1667394). wikipedia.org Crucially, it exhibits no androgenic (agonist) activity. patsnap.comnih.gov Instead, it acts as an AR antagonist, inhibiting the binding of androgens like dihydrotestosterone to the receptor and blocking androgen-stimulated gene transcription. patsnap.comnih.govnih.gov Its antiandrogenic potency is estimated to be approximately one-third that of cyproterone (B1669671) acetate (B1210297) and five to ten times higher than that of natural progesterone. patsnap.comresearchgate.netwikipedia.org
Glucocorticoid Receptor (GR): Drospirenone has a very low binding affinity for the GR. patsnap.comnih.gov Importantly, functional assays demonstrate that drospirenone is devoid of both glucocorticoid (agonist) and antiglucocorticoid (antagonist) activity. patsnap.comnih.govresearchgate.net This lack of interaction with the GR signaling pathway is a key differentiating feature from progesterone, which does show some binding and weak agonist activity at the GR. patsnap.comnih.gov
Table 2: Binding Affinity and Functional Activity of Drospirenone at AR and GR
| Receptor | Relative Binding Affinity (%) | Activity | Potency Comparison | Source(s) |
|---|---|---|---|---|
| Androgen (AR) | 0.6 (vs. DHT) | Antagonist | ~30% of Cyproterone Acetate | researchgate.netwikipedia.org |
| Glucocorticoid (GR) | Low / Very Low | None (No agonist or antagonist activity) | - | patsnap.comnih.govresearchgate.net |
Cellular and Subcellular Localization Studies
Specific pre-clinical studies detailing the cellular uptake and subcellular trafficking of drospirenone using imaging or fractionation techniques are not extensively reported in the available literature. However, its mechanism of action provides strong inferential evidence of its localization. As a steroid hormone analog that interacts with intracellular nuclear receptors (PR, MR, AR), drospirenone must passively diffuse across the cell membrane to enter the cytoplasm. nih.gov Following entry, it binds to its respective receptors, which are located in the cytoplasm and/or the nucleus. The resulting ligand-receptor complex then translocates into the nucleus to bind to hormone response elements on DNA and modulate gene transcription. Its high lipophilicity facilitates this passive uptake into cells. nih.gov While only 3-5% of drospirenone is free in serum (with the rest bound to albumin), this unbound fraction is available to enter cells and exert its biological effects. drugbank.com
Signal Transduction Pathway Elucidation in Cell-Based Models
Drospirenone's effects are mediated through the classical steroid hormone signal transduction pathway. Upon binding to its cognate intracellular receptors (PR, MR, AR), it induces conformational changes in the receptor, leading to the dissociation of heat shock proteins, receptor dimerization, and nuclear translocation. Within the nucleus, the drospirenone-receptor complex binds to specific DNA sequences known as hormone response elements (HREs) in the promoter regions of target genes, thereby recruiting co-activators or co-repressors to modulate the rate of gene transcription.
Transactivation assays using cell lines that co-express a specific steroid receptor and a reporter gene have been fundamental in elucidating these pathways. These studies confirm that drospirenone is an agonist for the PR and an antagonist for the MR and AR. patsnap.comnih.gov Further studies show that its PR-dependent actions in endothelial cells involve the rapid activation of the mitogen-activated protein kinase (MAPK) and phosphatidylinositol 3-kinase (PI3K) pathways, leading to the activation and enhanced expression of endothelial nitric oxide synthase (eNOS). nih.gov
The receptor binding and subsequent signal transduction by drospirenone lead to the modulation of specific downstream genes. In vitro studies have identified several key gene expression changes:
Decidualization Markers: In human eutopic endometrial stromal cells, drospirenone induces decidualization, a process marked by an increase in the production and secretion of prolactin (PRL). mdpi.com This effect is directly mediated by the progesterone receptor. mdpi.com
Adipocyte-Specific Transcripts: In a murine adipocyte model, the antimineralocorticoid action of drospirenone led to the up-regulation of transcripts specific to brown adipocytes and notably increased the protein levels of uncoupling protein 1 (UCP1), a key regulator of thermogenesis. drugbank.com
Endothelial Nitric Oxide Synthase (eNOS): In human endothelial cells, drospirenone enhances the expression of eNOS via its action on the progesterone receptor. nih.gov Furthermore, through its MR antagonist activity, it counteracts the reduction in eNOS expression caused by aldosterone. nih.gov
Hormone-Responsive Genes in Zebrafish Model: In vitro and in vivo studies using zebrafish have shown that drospirenone can significantly alter the transcription of key genes involved in endocrine pathways, including the progesterone receptor (pgr), estrogen receptor 1 (esr1), and vitellogenin 1 (vtg1). dovepress.com
Table 3: Examples of Downstream Gene/Protein Modulation by Drospirenone (In Vitro)
| Cell/Model System | Receptor Pathway | Modulated Gene/Protein | Effect | Source(s) |
|---|---|---|---|---|
| Human Endometrial Stromal Cells | Progesterone Receptor (PR) | Prolactin (PRL) | Increased Production | mdpi.com |
| Murine Adipocytes | Mineralocorticoid Receptor (MR) | Uncoupling Protein 1 (UCP1) | Increased Protein Levels | drugbank.com |
| Human Endothelial Cells | Progesterone Receptor (PR) | Endothelial Nitric Oxide Synthase (eNOS) | Enhanced Expression | nih.gov |
| Human Endothelial Cells | Mineralocorticoid Receptor (MR) | Endothelial Nitric Oxide Synthase (eNOS) | Antagonizes Aldosterone-induced reduction | nih.gov |
| Zebrafish Embryos | Multiple | pgr, esr1, vtg1 | Transcriptional Alteration | dovepress.com |
Protein-Protein Interaction Analysis
Preclinical research into drospirenone has centered on its interaction with various nuclear receptors, which are critical proteins in cellular signaling. The biological activity of drospirenone is defined by its specific binding affinity to these receptors. Unlike broader protein-protein interaction modulators that may alter the association between two distinct proteins nih.gov, drospirenone's key mechanism involves direct binding to the ligand-binding domains of specific steroid hormone receptors.
Investigations have qualitatively and quantitatively characterized drospirenone's binding profile. It demonstrates a strong affinity for the progesterone receptor (PR) and the mineralocorticoid receptor (MR), but a lower affinity for the androgen receptor (AR). nih.gov Notably, its affinity for the mineralocorticoid receptor is significantly higher than that of the endogenous hormone, aldosterone. researchgate.netnih.gov It shows weak binding to the glucocorticoid receptor (GR) and no discernible binding to the estrogen receptor (ER). nih.govdrugbank.com This unique binding profile, characterized by potent progestogenic and antimineralocorticoid activity, alongside antiandrogenic effects, distinguishes it from other synthetic progestins. researchgate.netresearchgate.netnih.gov
The interaction with these receptors is primarily an orthosteric one, where drospirenone binds to the same site as the natural ligand. In vitro studies using receptor binding assays with cells expressing these specific receptors have been fundamental in elucidating this profile. nih.gov For instance, drospirenone's antiandrogenic activity is attributed to its ability to block testosterone (B1683101) from binding to the androgen receptor. researchgate.net Similarly, its antimineralocorticoid effects stem from its potent antagonism at the mineralocorticoid receptor. nih.govresearchgate.net
| Receptor | Relative Binding Affinity | Observed Effect | Reference |
|---|---|---|---|
| Progesterone Receptor (PR) | Moderate to high; ~20-30% of R5020. | Progestogenic activity. | nih.govresearchgate.netcaymanchem.com |
| Mineralocorticoid Receptor (MR) | Very high; ~230% of aldosterone. Affinity is about five times that of aldosterone. | Potent antimineralocorticoid (aldosterone antagonist) activity. | researchgate.netnih.govresearchgate.netcaymanchem.com |
| Androgen Receptor (AR) | Low; ~65% of R1881. Potency is below cyproterone acetate. | Antiandrogenic activity. | nih.govresearchgate.netcaymanchem.com |
| Glucocorticoid Receptor (GR) | Weak/low affinity. | No significant glucocorticoid or anti-glucocorticoid activity. | nih.govdrugbank.comresearchgate.net |
| Estrogen Receptor (ER) | No detectable binding. | No estrogenic activity. | nih.govresearchgate.net |
Enzyme Modulation and Inhibition Kinetics (e.g., Cyp P450 inhibition)
The metabolism of drospirenone has been investigated to understand its interaction with metabolic enzymes, particularly the Cytochrome P450 (CYP450) system. The CYP450 enzymes are a major family of proteins involved in drug metabolism and their inhibition can lead to significant drug-drug interactions. nih.gov
Preclinical and pharmacokinetic studies indicate that the primary metabolic pathways of drospirenone are largely independent of the CYP450 system. researchgate.net The main metabolites produced are the acid form of drospirenone and 4,5-dihydrodrospirenone-3-sulfate, which are formed through reduction and opening of the lactone ring, and subsequent sulfation. nih.gov
However, there is evidence suggesting that drospirenone is a substrate for certain CYP enzymes. Studies have shown that co-administration with inhibitors of CYP enzymes can alter the pharmacokinetics of drospirenone. For example, ethinylestradiol, a known inhibitor of CYP metabolic enzymes, leads to higher plasma concentrations of drospirenone when administered together. nih.gov Furthermore, a study involving ketoconazole (B1673606), a potent inhibitor of the CYP3A4 isoform, demonstrated an increase in drospirenone serum concentrations. nih.gov This finding strongly suggests that CYP3A4 is involved in a portion of drospirenone's metabolic clearance.
While drospirenone is a substrate for CYP3A4, there is limited information from preclinical studies detailing its potential to act as an inhibitor of CYP450 enzymes. The primary focus of enzyme-related research has been on its own metabolic pathway rather than its kinetic effects on the metabolism of other compounds.
| Enzyme System | Interaction Type | Finding | Reference |
|---|---|---|---|
| Cytochrome P450 (general) | Metabolism | Primary metabolites are largely generated independently of the CYP450 system. | researchgate.net |
| CYP3A4 | Substrate | Inhibition of CYP3A4 by ketoconazole or ethinylestradiol increases drospirenone serum concentrations, indicating it is a substrate for this enzyme. | nih.govnih.gov |
| 5-α-reductase | Inhibition | Blocks the action of 5-α-reductase in end tissues, reducing the conversion of testosterone to dihydrotestosterone. | nih.gov |
In Vitro Cellular Assays for Investigating Fundamental Biological Responses
A variety of in vitro and in vivo preclinical assays have been employed to determine the fundamental biological responses to drospirenone. These studies confirm the activities predicted by its receptor binding profile.
Transactivation assays are a key type of in vitro cellular assay used to explore these effects. In these experiments, cell lines are engineered to express specific steroid hormone receptors along with a reporter gene. The activation of the receptor by a ligand (like drospirenone) leads to the expression of the reporter gene, which can be measured. Such assays have demonstrated that drospirenone potently antagonizes androgen-stimulated transcriptional activation. nih.gov Similarly, these assays confirmed that while drospirenone binds to the mineralocorticoid receptor, it only weakly activates it, functioning as a potent aldosterone antagonist. nih.gov These cellular models were also crucial in showing that drospirenone does not induce glucocorticoid receptor-driven transactivation. nih.gov
Animal models have further substantiated these cellular findings. In rabbits, the progestational effect of drospirenone was confirmed by its ability to induce endometrial transformation in the McPhail assay. nih.gov In rats, drospirenone demonstrated its antiovulatory activity and its ability to maintain pregnancy in ovariectomized subjects, confirming its potent progestogenic action. nih.govcaymanchem.com The antiandrogenic properties were observed in castrated, testosterone-supplemented male rats, where drospirenone inhibited the growth of the seminal vesicles and prostate. caymanchem.com Its antimineralocorticoid activity was demonstrated by its natriuretic effects in rats. nih.gov
| Assay Type | Model | Biological Response Investigated | Key Finding | Reference |
|---|---|---|---|---|
| Receptor Transactivation Assay | Engineered cell lines | Androgen Receptor Activity | Distinctly antagonized androgen-stimulated transcriptional activation. | nih.gov |
| Receptor Transactivation Assay | Engineered cell lines | Mineralocorticoid Receptor Activity | Showed potent aldosterone antagonistic activity with very weak agonistic action. | nih.gov |
| Receptor Transactivation Assay | Engineered cell lines | Glucocorticoid Receptor Activity | Did not induce glucocorticoid receptor-driven transactivation. | nih.gov |
| McPhail Assay | Rabbits | Progestational Effect | Induced full endometrial transformation. | nih.gov |
| Ovulation Inhibition Assay | Rats | Antiovulatory Activity | Effectively inhibited spontaneous ovulation. | caymanchem.com |
| Pregnancy Maintenance Assay | Ovariectomized pregnant rats | Progestogenic Support | Successfully maintained pregnancy. | caymanchem.com |
| Antiandrogen Assay | Castrated, testosterone-treated rats | Antiandrogenic Effect | Inhibited testosterone-induced growth of seminal vesicles and prostate. | caymanchem.com |
Pre Clinical Pharmacokinetic and Metabolic Pathway Elucidation in Animal Models
Absorption and Distribution Studies in Animal Systems
The systemic exposure and disposition of drospirenone (B1670955) have been evaluated in several animal species, providing insights into its absorption and distribution characteristics following administration.
Tissue Distribution Profiles
Following oral administration in animal models, drospirenone is distributed to various tissues. Studies in ovariectomized female rats have demonstrated that drospirenone can cross the blood-brain barrier and exert effects on the central nervous system. nih.govresearchgate.net In these studies, drospirenone was shown to increase β-endorphin levels in several brain regions, including the frontal and parietal lobes, hippocampus, and hypothalamus, indicating its presence and activity in these tissues. nih.gov
While comprehensive quantitative whole-body autoradiography (QWBA) studies detailing the specific concentrations of drospirenone in all major organs of rats or other animal models are not extensively published in publicly available literature, the general principles of steroid distribution suggest that as a lipophilic molecule, drospirenone would be expected to distribute into various tissues. The extent of this distribution is influenced by factors such as tissue perfusion and the binding of the drug to tissue components.
Plasma Protein Binding Characteristics and Dynamics
The binding of a drug to plasma proteins is a critical determinant of its pharmacokinetic properties, as generally only the unbound fraction is available to distribute into tissues and exert pharmacological effects. In humans, drospirenone is extensively bound to plasma proteins, primarily serum albumin, with a bound fraction of 95% to 97%. It is noteworthy that, unlike many other progestins, drospirenone does not bind to sex hormone-binding globulin (SHBG). nih.gov
| Parameter | Species | Finding |
| Primary Binding Protein | Human | Serum albumin |
| Extent of Binding | Human | 95-97% |
| SHBG Binding | Human, Rat | Does not bind |
Biotransformation and Metabolite Identification Pathways
The biotransformation of drospirenone in animal models proceeds through several key pathways, leading to the formation of metabolites that are generally considered pharmacologically inactive. These metabolic transformations occur primarily through Phase I and Phase II reactions.
Phase I Metabolic Reactions and Metabolite Structure Elucidation
The initial phase of drospirenone metabolism involves structural modifications that introduce or expose functional groups. A major Phase I metabolic pathway for drospirenone is the hydrolysis of its lactone ring, which results in the formation of an acidic metabolite. This reaction is not dependent on the cytochrome P450 system.
Further insights into potential Phase I metabolism come from microbial biotransformation studies, which can serve as a predictive model for mammalian metabolism. Incubation of drospirenone with the fungus Cunninghamella elegans resulted in the formation of several oxidized metabolites. nih.gov These included hydroxylated and dihydroxylated derivatives, as well as metabolites with additional keto groups, suggesting that oxidative reactions can occur on the drospirenone molecule. The structures of these metabolites were elucidated using spectroscopic techniques.
| Reaction Type | Metabolite Structure |
| Hydrolysis | Acid form of drospirenone (lactone ring opening) |
| Oxidation (Fungal Model) | 6β,7β,15β,16β-dimethylene-3-oxo-14α-hydroxy-17α-pregn-4-ene-21,17-carbolactone |
| Oxidation (Fungal Model) | 6β,7β,15β,16β-dimethylene-3,11-dioxo-17α-pregn-4-ene-21,17-carbolactone |
| Oxidation (Fungal Model) | 6β,7β,15β,16β-dimethylene-3,12-dioxo-17α-pregn-4-ene-21,17-carbolactone |
| Oxidation (Fungal Model) | 6β,7β,15β,16β-dimethylene-3-oxo-11β,14α-dihydroxy-17α-pregn-4-ene-21,17-carbolactone |
| Oxidation (Fungal Model) | 6β,7β,15β,16β-dimethylene-3-oxo-11α-hydroxy-17α-pregn-4-ene-21,17-carbolactone |
Phase II Metabolic Reactions and Conjugate Formation
Following Phase I reactions, drospirenone and its metabolites can undergo Phase II conjugation, which involves the addition of endogenous polar molecules to facilitate excretion. A major Phase II metabolite of drospirenone identified in preclinical studies is 4,5-dihydro-drospirenone-3-sulfate. This metabolite is formed through reduction of the double bond at the 4,5-position and subsequent sulfation.
While direct evidence for extensive glucuronidation of drospirenone in animal models is limited in the available literature, it is a common metabolic pathway for steroids and their metabolites. It has been suggested that drospirenone metabolites can undergo glucuronidation. researchgate.net In rats, the formation of glucuronide conjugates of hydroxylated metabolites has been observed for other steroids, indicating that this is a plausible pathway for drospirenone metabolites as well. nih.gov
Cytochrome P450 and Other Enzyme System Involvement
A key feature of drospirenone metabolism is that its major metabolites, the acid form of drospirenone and 4,5-dihydro-drospirenone-3-sulfate, are formed largely independent of the cytochrome P450 (CYP) enzyme system. nih.gov However, a minor involvement of CYP3A4 has been reported.
The hydrolysis of the lactone ring is catalyzed by hydrolase enzymes, such as esterases, though the specific enzymes responsible in animal liver microsomes have not been fully characterized in the literature. The formation of the sulfate (B86663) conjugate is mediated by sulfotransferase (SULT) enzymes. While the specific SULT isoforms involved in drospirenone metabolism in animals have not been definitively identified, SULT1A1 has been implicated. nih.gov The regulation and activity of UGT and SULT enzymes are known to vary between species, which can influence the metabolic profile of a drug. nih.govnih.gov
Excretion Pathways and Mass Balance Studies in Animal Models
Mass balance studies are a critical component of pre-clinical toxicology packages, designed to provide a quantitative understanding of a drug's excretion routes. bioivt.com These studies typically utilize a radiolabeled form of the drug, such as ¹⁴C-drospirenone, which allows for the tracking and measurement of all drug-related material as it is eliminated from the body. nih.gov The primary goal is to account for the total administered dose, determining the proportion excreted in urine, feces, and sometimes expired air, ensuring a comprehensive picture of the compound's fate. bioivt.com Regulatory agencies recommend conducting these studies to inform the design of first-in-human clinical trials. bioivt.comfda.gov
Following administration in animal models, drospirenone undergoes extensive metabolism. Unchanged drospirenone is found in negligible amounts in both urine and feces approximately 10 days after administration, indicating that elimination is primarily in the form of metabolites. nih.gov The half-life for the excretion of these metabolites via urine and feces is approximately 40 hours. nih.gov
The elimination of drospirenone metabolites occurs through two primary pathways: renal (urine) and fecal. nih.gov Studies show that a significant portion of the metabolites are excreted as glucuronide and sulfate conjugates. nih.gov Fecal excretion is a major route, which in animal models would prompt further investigation through techniques like bile duct cannulation to differentiate between biliary-excreted drug and unabsorbed drug. bioivt.com A retrospective analysis of mass balance studies for numerous compounds found that mean recovery of radiolabel is typically high in common preclinical species, with expected recovery in rats being ≥90% and in dogs ≥85%. nih.gov
The distribution of drospirenone's metabolites in excreta from animal studies is summarized below.
| Excretion Route | Form of Metabolite | Proportion of Identified Metabolites (%) | Citation |
|---|---|---|---|
| Urine | Glucuronide and Sulfate Conjugates | 38 - 47 | nih.gov |
| Feces | Glucuronide and Sulfates | 17 - 20 | nih.gov |
Compartmental Modeling and Physiologically Based Pharmacokinetic (PBPK) Modeling in Pre-clinical Contexts
To analyze and predict the concentration-time course of drospirenone in the body, sophisticated mathematical models are employed. These models are essential tools in modern drug development, allowing for the simulation of pharmacokinetic profiles under various conditions. nih.gov
Compartmental models are empirical models that describe the body as a series of interconnected compartments. pharmaron.com These models are fitted to experimental data, such as plasma concentrations measured over time in animal studies, to summarize and quantify a drug's distribution and elimination. fda.gov The simplest is a one-compartment model, which treats the entire body as a single, uniform unit. More common are two-compartment models, which divide the body into a central compartment (representing blood and highly perfused organs) and a peripheral compartment (representing less well-perfused tissues). fda.gov
These models are defined by mathematical equations (e.g., biexponential equations for a two-compartment model) that yield key pharmacokinetic parameters such as elimination rate constants, intercompartmental transfer rates, and volumes of distribution. fda.gov While specific compartmental model parameters for drospirenone in preclinical species are not widely published, the methodology is standard. For example, studies on other compounds have used one-compartment models to accurately describe the drug's disposition and simulate oral concentration-time profiles in rats and dogs. nih.gov
Physiologically Based Pharmacokinetic (PBPK) modeling represents a more mechanistic, "bottom-up" approach. europeanpharmaceuticalreview.commendeley.com Instead of relying solely on fitting in vivo data, PBPK models integrate physiological and anatomical data from the specific animal species with the physicochemical and in vitro ADME properties of the drug. europeanpharmaceuticalreview.com This allows for the prediction of pharmacokinetic profiles in plasma and, crucially, in various tissues. europeanpharmaceuticalreview.com
The development of a preclinical PBPK model for a compound like drospirenone involves several steps:
System Data Collection: Gathering species-specific physiological parameters like organ volumes, blood flow rates, and tissue composition for the animal model (e.g., rat, dog, monkey). nih.goveuropeanpharmaceuticalreview.com
Drug Data Collection: Determining drospirenone-specific parameters through in vitro assays, such as its solubility, pKa, LogP, metabolic stability in liver microsomes or hepatocytes, and plasma protein binding. nih.gov
Model Construction and Validation: Building the model by integrating the system and drug data into a framework of physiological compartments connected by blood flow. The model is then validated by comparing its predictions against observed pharmacokinetic data from animal studies. europeanpharmaceuticalreview.com
PBPK models for drospirenone have been developed, with published applications demonstrating their utility in predicting clinical drug-drug interactions. nih.gov The foundation of these clinical models is a robust preclinical model, verified in animal species, which can be scaled to predict human pharmacokinetics. nih.govnih.gov This preclinical application is invaluable for understanding how a drug will behave across different species and for anticipating its disposition in humans before clinical trials begin. nih.gov
The table below illustrates the types of parameters required to build a preclinical PBPK model for a rat.
| Parameter Type | Parameter Name | Example Value (for a standard rat model) | Citation |
|---|---|---|---|
| System (Physiological) | Body Weight | 0.25 kg | researchgate.net |
| System (Physiological) | Liver Volume | ~4% of Body Weight | europeanpharmaceuticalreview.com |
| System (Physiological) | Liver Blood Flow | ~85 mL/min/kg | researchgate.net |
| Drug (Physicochemical) | LogP (Octanol-Water Partition Coefficient) | Drug-Specific | nih.gov |
| Drug (Biochemical) | Fraction Unbound in Plasma (fu) | Drug-Specific (from in vitro assay) | nih.gov |
| Drug (Biochemical) | Intrinsic Clearance (CLint) | Drug-Specific (from hepatocyte/microsome assay) | nih.gov |
Chemical Reactivity and Interaction Mechanisms
Mechanistic Investigations of Drug-Drug Interactions at a Molecular Level
Drospirenone's potential for drug-drug interactions is primarily rooted in its metabolic pathways and its interactions with drug transporters.
The metabolism of drospirenone (B1670955) is partially mediated by the cytochrome P450 enzyme system, specifically CYP3A4. While the majority of its metabolites are formed independently of this system, the involvement of CYP3A4 opens avenues for drug-drug interactions through enzyme inhibition or induction. nih.gov
Strong inhibitors of the CYP3A4 enzyme can significantly alter the pharmacokinetics of drospirenone. For instance, co-administration with potent CYP3A4 inhibitors like ketoconazole (B1673606) has been shown to increase the systemic exposure to drospirenone by 2- to 2.7-fold. nih.gov This interaction is believed to occur through competitive inhibition at the active site of the CYP3A4 enzyme, leading to a decreased rate of drospirenone metabolism and consequently higher plasma concentrations.
Similarly, when drospirenone is administered in combination with ethinyl estradiol (B170435), an increase in drospirenone plasma concentration is observed. This suggests that ethinyl estradiol may act as an inhibitor of drospirenone's metabolic pathways. The enzymes potentially involved in this interaction are CYP3A4 and sulfotransferase 1A1 (SULT1A1). nih.gov The inhibition of these enzymes by ethinyl estradiol would lead to reduced clearance and higher systemic exposure of drospirenone. nih.govresearchgate.net
Conversely, while not extensively detailed in the provided search results, it is plausible that strong inducers of CYP3A4 could decrease the plasma concentration of drospirenone by accelerating its metabolism. This would be a critical consideration for maintaining therapeutic efficacy when co-administered with such agents.
| Interacting Drug | Enzyme Involved | Mechanism of Interaction | Effect on Drospirenone Exposure |
|---|---|---|---|
| Ketoconazole | CYP3A4 | Inhibition | 2- to 2.7-fold increase nih.gov |
| Ethinyl Estradiol | CYP3A4, SULT1A1 | Inhibition | Increased plasma concentrations nih.govresearchgate.net |
The role of drug transporters, such as P-glycoprotein (P-gp), Breast Cancer Resistance Protein (BCRP), and Organic Anion Transporting Polypeptides (OATPs), in the disposition of drospirenone has not been extensively elucidated in publicly available research. These transporters are crucial for the absorption, distribution, and elimination of many drugs.
While P-gp is known to be involved in the transport of various steroid hormones, specific studies detailing the interaction of drospirenone with P-gp are lacking. One study on norethindrone, another progestin, indicated it might be a weak substrate for P-gp, but these findings cannot be directly extrapolated to drospirenone. nih.gov Similarly, there is a paucity of data regarding drospirenone's potential interaction with BCRP and OATP transporters. nih.govnih.gov Therefore, the dynamics of drospirenone's interaction with these key drug transporters remain an area that requires further investigation to fully understand its drug-drug interaction profile.
Chemical Compatibility and Stability in Diverse Media (non-formulation focus)
The stability of Drospirenone Acid Potassium Salt is influenced by the chemical environment, particularly pH. Forced degradation studies have provided insights into its reactivity under stress conditions.
Under alkaline conditions (e.g., treatment with 1 N sodium hydroxide), drospirenone undergoes degradation. The plausible structure of the major alkaline degradation product has been identified as 17α-(3-hydroxypropyl)-6β, 7β, 15β, 16β-dimethylene-5β-androstane-3β,5,17β-triol. ijper.org This indicates that the lactone ring is susceptible to hydrolysis under basic conditions, leading to the opening of the ring.
In an acidic environment (e.g., treatment with 1 N hydrochloric acid), drospirenone also degrades, forming a different major product. The proposed structure for the acidic degradation product is 3-oxo-15α,16α-dihydro-3'H-cyclopropa researchgate.netnih.gov-17α-pregna-4,6-diene-21,17-carbolactone. ijper.org
Furthermore, studies on a new solvatomorph of drospirenone with dimethyl sulfoxide (B87167) have shed light on its solid-state stability. The thermal behavior of this solvate indicates that solid-state transformations can occur upon heating and desolvation. acs.org
| Condition | Plausible Degradation Product | Chemical Transformation |
|---|---|---|
| Alkaline (1 N NaOH) | 17α-(3-hydroxypropyl)-6β, 7β, 15β, 16β-dimethylene-5β-androstane-3β,5,17β-triol ijper.org | Hydrolysis and opening of the lactone ring. |
| Acidic (1 N HCl) | 3-oxo-15α,16α-dihydro-3'H-cyclopropa researchgate.netnih.gov-17α-pregna-4,6-diene-21,17-carbolactone ijper.org | Acid-catalyzed rearrangement. |
Interactions with Biological Macromolecules (e.g., DNA, RNA, Proteins) from a Chemical Reactivity Perspective
The pharmacological effects of drospirenone are mediated through its interactions with specific biological macromolecules, primarily proteins in the form of nuclear receptors.
Proteins: Drospirenone exhibits a distinct binding profile to several nuclear receptors. It binds with high affinity to the progesterone (B1679170) receptor (PR) and the mineralocorticoid receptor (MR). nih.gov Its interaction with the PR is agonistic, meaning it activates the receptor, which is the basis of its progestogenic activity. wikipedia.org In contrast, its binding to the MR is antagonistic, blocking the receptor and leading to its antimineralocorticoid effects. wikipedia.orgdrugbank.com Drospirenone also demonstrates a lower affinity for the androgen receptor (AR), where it acts as an antagonist, contributing to its antiandrogenic properties. nih.gov It has very low affinity for the glucocorticoid receptor (GR) and no significant affinity for estrogen receptors. nih.govwikipedia.org These specific receptor interactions are driven by the three-dimensional shape and electronic properties of the drospirenone molecule, allowing it to fit into the ligand-binding domains of these receptors and modulate their activity.
DNA: Direct interaction of drospirenone with DNA has not been demonstrated. However, studies have shown that drospirenone can induce DNA damage in human breast cells (MCF-7) and bone marrow cells of female mice, but only after metabolic activation. nih.govtandfonline.comtandfonline.com This suggests that it is not drospirenone itself but rather its metabolites that are genotoxic. The formation of reactive metabolites that can covalently bind to DNA or generate reactive oxygen species is a plausible mechanism for this observed DNA damage. tandfonline.com
RNA: There is currently no direct scientific evidence to suggest that drospirenone or its potassium salt form interacts with RNA molecules. While some steroid hormone receptors can influence RNA stability and function, a direct chemical interaction between drospirenone and RNA has not been documented.
Degradation Chemistry and Chemical Stability Profiling
Hydrolytic Degradation Mechanisms and Product Characterization
Hydrolytic degradation is a primary pathway for the decomposition of many pharmaceutical compounds. For Drospirenone (B1670955), the parent molecule of Drospirenone Acid Potassium Salt, hydrolytic stability is highly dependent on the pH of the environment.
Drospirenone is notably susceptible to degradation in alkaline conditions. iajpr.comrjpbcs.com The γ-lactone ring in the Drospirenone structure is prone to hydrolysis, leading to the opening of the ring and the formation of the corresponding carboxylic acid, which in the presence of a potassium base, exists as this compound. This process is a key degradation pathway under basic conditions. rjpbcs.comproquest.com
In contrast, the degradation in acidic conditions is slower. rjpbcs.comproquest.com Studies have shown that upon exposure to 0.1 M hydrochloric acid at 80°C for one hour, Drospirenone experiences a degradation of approximately 34%. rjpbcs.com More extensive degradation is observed under alkaline conditions, with up to 74.27% degradation in 0.1 M sodium hydroxide (B78521) at 80°C for 30 minutes. iajpr.com Another study reported around 80% degradation after 30 minutes of exposure to 1 M NaOH at room temperature. rjpbcs.com
The characterization of degradation products formed under these conditions has been a subject of research. Through techniques such as High-Performance Thin-Layer Chromatography (HPTLC), coupled with spectroscopic methods like Infrared (IR) spectroscopy, Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS), the structures of these degradants have been elucidated. ijper.orgijper.org
Under alkaline stress, a plausible degradation product of drospirenone has been identified as 17α-(3-hydroxy propyl)-6β, 7β, 15β, 16β-dimethylene-5β-androstane-3β,5,17β-triol. ijper.orgijper.org Conversely, acidic degradation can lead to the formation of 3-oxo-15α,16α-dihydro-3'H-cyclopropa researchgate.netijpsr.com-17α-pregna-4,6-diene-21,17-carbolactone. ijper.orgijper.org
Summary of Hydrolytic Degradation of Drospirenone
| Condition | Temperature | Duration | Degradation (%) | Reference |
|---|---|---|---|---|
| 0.1 M HCl | 80°C | 1 hour | ~34% | rjpbcs.com |
| 1 M HCl | 80°C | 30 minutes | ~20% | proquest.com |
| 0.1 M NaOH | 80°C | 30 minutes | 74.27% | iajpr.com |
| 1 M NaOH | Room Temperature | 30 minutes | ~80% | rjpbcs.com |
| 0.01 M NaOH | Room Temperature | 15 minutes | 56% | rjpbcs.com |
Oxidative Degradation Pathways and Anticipated Products
The susceptibility of this compound to oxidation has been investigated through forced degradation studies using hydrogen peroxide (H₂O₂). These studies reveal that the compound is liable to oxidative stress.
Exposure of Drospirenone to 3% H₂O₂ for 30 minutes at 80°C resulted in approximately 36.41% degradation. iajpr.com Another study reported a 19% degradation in 1% H₂O₂ after one hour, with more significant degradation at higher concentrations of H₂O₂ or at elevated temperatures. proquest.comresearchgate.net
The oxidative degradation can lead to the formation of specific impurities. Through the use of hyphenated techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS), along with IR and NMR analysis, an oxidative impurity of Drospirenone has been identified as a biphenyl (B1667301) moiety. researchgate.net The formation of this new compound was significant under oxidative stress conditions. researchgate.net
Summary of Oxidative Degradation of Drospirenone
| Condition | Temperature | Duration | Degradation (%) | Reference |
|---|---|---|---|---|
| 1% H₂O₂ | Not Specified | 1 hour | 19% | proquest.comresearchgate.net |
| 3% H₂O₂ | Room Temperature or 80°C | Not Specified | More than 19% | proquest.comresearchgate.net |
| 3% H₂O₂ | 80°C | 30 minutes | ~36.41% | iajpr.com |
Photolytic Degradation Studies and Light Stability Mechanisms
The stability of a drug substance under exposure to light is a crucial parameter. Forced degradation studies have been conducted to assess the photolytic stability of Drospirenone.
In these studies, a solid sample of Drospirenone bulk powder was exposed to both visible and UV light for a period of five days. rjpbcs.com The results indicated that Drospirenone is stable under these photolytic conditions, with no significant degradation observed. rjpbcs.comproquest.com Another study also concluded that the drug is highly resistant to photolytic degradation. iajpr.com This suggests that this compound is also likely to exhibit good stability under light exposure.
Thermal Degradation Profiles and Kinetic Analysis
The effect of temperature on the stability of Drospirenone has been evaluated through thermal degradation studies. Solid samples of the drug were subjected to elevated temperatures to assess its thermal liability.
Elucidation of Degradation Product Structures and Formation Pathways
The identification and characterization of degradation products are essential for understanding the degradation pathways and for ensuring the safety of a drug product. For Drospirenone, significant efforts have been made to elucidate the structures of its major degradants.
As previously mentioned, alkaline hydrolysis leads to the opening of the γ-lactone ring, a key step in the formation of Drospirenone Acid. The resulting product has been characterized as 17α-(3-hydroxy propyl)-6β, 7β, 15β, 16β-dimethylene-5β-androstane-3β,5,17β-triol. ijper.orgijper.org
In acidic media, a different degradation product is formed, which has been identified as 3-oxo-15α,16α-dihydro-3'H-cyclopropa researchgate.netijpsr.com-17α-pregna-4,6-diene-21,17-carbolactone. ijper.orgijper.org
Under oxidative stress, a biphenyl moiety has been reported as a newly identified impurity of Drospirenone. researchgate.net
These structures have been determined through the application of various analytical techniques, including HPTLC for isolation, followed by spectroscopic analysis using IR, NMR, and MS for structural elucidation. ijper.orgijper.org The formation pathways are directly linked to the nature of the stressor, with hydrolysis targeting the lactone ring and oxidation leading to modifications of the steroid backbone.
Computational and Theoretical Chemistry Applications
Molecular Docking and Dynamics Simulations for Receptor Interactions
Molecular docking and dynamics simulations are powerful computational tools used to investigate the interaction between a ligand, such as drospirenone (B1670955), and its biological targets. nih.govhilarispublisher.com These methods predict the preferred binding orientation and affinity of a molecule to a receptor, providing a detailed view of the intermolecular forces at play.
Drospirenone exerts its primary effects by binding to progesterone (B1679170) and mineralocorticoid receptors. Molecular docking studies can elucidate the specific binding modes of drospirenone within the active sites of these receptors. For instance, simulations can reveal key hydrogen bonds and hydrophobic interactions that stabilize the drospirenone-receptor complex. This understanding is fundamental to explaining its progestogenic and antimineralocorticoid activity. nih.gov
Following docking, molecular dynamics (MD) simulations offer a dynamic perspective of the binding event. nih.govresearchgate.net By simulating the movement of atoms over time, MD can assess the stability of the predicted binding pose and explore the conformational changes in both the ligand and the receptor upon binding. hilarispublisher.comresearchgate.net This information is invaluable for understanding the nuances of receptor activation or inhibition by drospirenone.
Quantitative Structure-Activity Relationship (QSAR) Modeling for Molecular Activity
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that correlates the chemical structure of a series of compounds with their biological activity. frontiersin.orgnih.gov By identifying the physicochemical properties and structural features that are critical for a molecule's potency and efficacy, QSAR models can be used to predict the activity of new, untested compounds. researchgate.net
In the context of drospirenone and other steroidal compounds, QSAR studies can be employed to:
Predict the binding affinity of drospirenone analogs to various steroid receptors.
Identify the key molecular descriptors (e.g., electronic, steric, and hydrophobic properties) that govern the progestogenic and antimineralocorticoid effects.
Guide the design of novel derivatives with improved activity profiles or reduced off-target effects.
The development of robust QSAR models relies on a diverse dataset of compounds with experimentally determined activities. nih.govresearchgate.net Statistical methods, such as multiple linear regression and machine learning algorithms, are then used to build the predictive models. frontiersin.orgnih.gov
Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction
Quantum chemical calculations provide a fundamental understanding of a molecule's electronic structure, which in turn dictates its reactivity and intermolecular interactions. nih.gov Methods like Density Functional Theory (DFT) can be used to calculate a variety of properties for drospirenone, including:
Electron distribution and electrostatic potential: These properties are crucial for understanding how drospirenone interacts with the amino acid residues in the binding pockets of its target receptors.
Frontier molecular orbitals (HOMO and LUMO): The energies and shapes of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) provide insights into the molecule's reactivity and its ability to participate in chemical reactions, such as metabolic transformations.
Reaction mechanisms: Quantum chemical calculations can be used to model the transition states and reaction pathways of metabolic processes, helping to predict the formation of various metabolites.
In Silico Prediction of ADME (Absorption, Distribution, Metabolism, Excretion) Properties for Pre-clinical Models
The prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) properties is a critical step in drug development, and in silico models have become an essential tool in this process. nih.govnih.gov For drospirenone, computational models can predict a range of ADME parameters, including:
| ADME Property | Computational Prediction |
| Absorption | Prediction of oral bioavailability and permeability across the intestinal barrier. |
| Distribution | Estimation of plasma protein binding and volume of distribution. |
| Metabolism | Identification of potential metabolic pathways and the cytochrome P450 enzymes involved. |
| Excretion | Prediction of the major routes of elimination from the body. |
These predictions are based on the molecule's physicochemical properties, such as its lipophilicity, solubility, and molecular weight, as well as on more complex models that simulate its interaction with metabolic enzymes and transporters. nih.gov Early prediction of ADME properties can help to identify potential liabilities and guide the optimization of drug candidates.
Conformational Analysis and Energy Landscape Mapping
The biological activity of a flexible molecule like drospirenone is highly dependent on its three-dimensional conformation. Conformational analysis aims to identify the stable, low-energy conformations that the molecule can adopt. nih.govnih.gov This is often achieved through computational methods such as molecular mechanics or quantum chemical calculations.
The results of a conformational analysis can be visualized as an energy landscape, which maps the potential energy of the molecule as a function of its conformational degrees of freedom. nih.govornl.gov The low-energy regions, or "valleys," on this landscape correspond to the most stable conformations. Understanding the conformational preferences of drospirenone is essential for:
Rationalizing its binding to different receptors, as only specific conformations may fit into the binding site.
Interpreting the results of other computational studies, such as molecular docking, which often begin with a single, low-energy conformation.
Emerging Research Avenues and Future Academic Directions
Development of Advanced Methodologies for Drospirenone (B1670955) Acid Potassium Salt Research
The precise quantification and characterization of drospirenone and its metabolites are fundamental to ongoing research. Current analytical chemistry provides a robust foundation, but future work will focus on enhancing the speed, sensitivity, and specificity of these techniques, particularly for its acid metabolite.
High-Performance Liquid Chromatography (HPLC) is a cornerstone for the analysis of drospirenone. researchgate.net Several validated Reverse-Phase (RP-HPLC) methods have been developed for its estimation in pharmaceutical formulations. researchgate.net These methods often utilize C18 columns and are coupled with ultraviolet (UV) or fluorescence detection. researchgate.net For instance, one method uses a mobile phase of acetonitrile (B52724) and ammonium (B1175870) acetate (B1210297) buffer (30:70) with UV detection at 258 nm, while another employs methanol (B129727) and orthophosphoric acid (54.5:45.5) with detection at 252 nm. researchgate.net
Future research will likely focus on the development of ultra-high-performance liquid chromatography (UHPLC) coupled with tandem mass spectrometry (MS/MS). This would offer significantly lower detection limits and higher throughput, which is crucial for pharmacokinetic studies and for accurately measuring low concentrations of the drospirenone acid metabolite in complex biological matrices like plasma and urine. Furthermore, the development of chiral separation methods could become important to distinguish between potential stereoisomers of drospirenone or its metabolites that may have different biological activities. Advanced solvent-free or green chemistry approaches, such as supercritical fluid chromatography (SFC), could also be explored to reduce the environmental impact of analytical testing. researchgate.net
| Analytical Method | Stationary Phase | Mobile Phase | Detection | Application | Citation |
| RP-HPLC | Thermo Hypersil BDS C18 | Acetonitrile: Ammonium Acetate Buffer (30:70) | UV at 258 nm | Determination in tablet formulation | researchgate.net |
| RP-HPLC | Symmetry C18 | Methanol: 1% Orthophosphoric Acid (54.5:45.5) | UV at 252 nm | Assay in tablet dosage form | researchgate.net |
| RP-HPLC | LiChroCART® 100RP-18 | Acetonitrile: Water (50:50) | Fluorescence & UV at 200 nm | Simultaneous determination with ethinyl estradiol (B170435) | researchgate.net |
| LC-MS/MS | Not Specified | Not Specified | Tandem Mass Spectrometry | Quantification and pharmacokinetic studies in biological fluids | researchgate.net |
Exploration of Novel Molecular Targets and Mechanistic Insights
Drospirenone's pharmacological profile is primarily defined by its interaction with several nuclear hormone receptors. It is a potent agonist of the progesterone (B1679170) receptor (PR), which underlies its contraceptive efficacy. wikipedia.orgnih.gov Crucially, it is also an antagonist of the mineralocorticoid receptor (MR), which accounts for its antialdosterone effects, such as preventing sodium and water retention. wikipedia.orgresearchgate.net Its antiandrogenic activity stems from its ability to block the androgen receptor (AR). drugbank.com
Recent studies have begun to dissect these mechanisms more finely. For example, research has shown that drospirenone's ability to decrease the expression of inflammatory and angiogenic factors like IL-6, IL-8, and VEGF in endometrial stromal cells is mediated through the progesterone receptor, not the mineralocorticoid receptor. researchgate.net This highlights the PR as a key mediator of its anti-inflammatory effects.
| Molecular Target | Type of Interaction | Primary Biological Effect | Citation |
| Progesterone Receptor (PR) | Agonist | Contraception, Endometrial transformation, Anti-inflammatory effects | nih.govresearchgate.net |
| Mineralocorticoid Receptor (MR) | Antagonist | Antimineralocorticoid (potassium retention, sodium excretion) | wikipedia.orgresearchgate.net |
| Androgen Receptor (AR) | Antagonist | Antiandrogenic (e.g., beneficial for acne) | drugbank.com |
Innovations in Synthetic Pathways for Enhanced Efficiency and Sustainability
The chemical synthesis of a complex steroidal molecule like drospirenone involves multiple steps and presents opportunities for innovation. Existing synthetic routes often begin with steroid precursors like 3β-hydroxy-5,15-androstadien-17-one or a 17-keto derivative. google.commdpi.com Key transformations include the introduction of the side chain at the C17 position, oxidation of the 3-hydroxy group, and the formation of the characteristic 17-spirolactone ring. google.com
One documented synthesis involves the microbial hydroxylation of a cyclopropanated androsta-diene derivative, followed by a series of protection, epoxidation, and reduction steps. mdpi.com Another approach describes the addition of a propargyl alcohol anion to a 17-keto intermediate, followed by oxidation and an acid-catalyzed elimination to form the final product. google.com This final acid-catalyzed step has been noted as a challenge, as it can lead to the formation of an isomeric impurity that is difficult to separate. google.com
Future academic and industrial research will focus on developing more efficient and sustainable synthetic pathways. This includes:
Stereoselective Catalysis: Employing novel catalysts to control the stereochemistry of the molecule, reducing the formation of unwanted isomers and eliminating the need for difficult chromatographic purifications.
Green Chemistry: Replacing hazardous reagents (such as those used in oxidation or chlorination steps) and solvents with more environmentally benign alternatives. researchgate.netmdpi.com For example, exploring enzymatic transformations or biocatalysis could offer highly selective and sustainable alternatives to traditional chemical methods. mdpi.com
Flow Chemistry: Implementing continuous flow processes for key synthetic steps could improve reaction control, enhance safety, and allow for more efficient large-scale production compared to traditional batch processing.
Integration of Omics Technologies for Systems-Level Understanding (pre-clinical)
To gain a holistic view of the biological effects of drospirenone and its acid metabolite, future preclinical research will increasingly integrate "omics" technologies. These approaches provide a comprehensive, system-wide analysis of molecular changes within an organism or cell.
Transcriptomics: Using techniques like RNA-sequencing, researchers can analyze the entire set of RNA transcripts in a cell to understand how drospirenone alters gene expression. This could provide profound insights into the molecular mechanisms of its antimineralocorticoid action in kidney cells or its anti-inflammatory effects in endometrial tissue.
Proteomics: This technology allows for the large-scale study of proteins. By analyzing the proteome of target tissues (e.g., cardiovascular, renal) after exposure to drospirenone, scientists can identify changes in protein expression and post-translational modifications, revealing the downstream consequences of receptor binding.
Metabolomics: By profiling the complete set of small-molecule metabolites, metabolomics can map the metabolic shifts induced by drospirenone. This is particularly relevant for understanding its impact on electrolyte balance, steroid hormone metabolism, and other systemic metabolic pathways.
Integrating these omics datasets will enable a systems biology approach, allowing researchers to construct detailed network models of drospirenone's action. This will help in predicting its effects across different physiological systems and identifying potential new biomarkers for its activity in a preclinical setting.
Role of Drospirenone Acid Potassium Salt as a Chemical Probe in Biological Systems
A chemical probe is a small molecule used to study and manipulate a biological process or target. Given its high affinity and specificity for the progesterone and mineralocorticoid receptors, drospirenone itself already functions as a valuable chemical probe to investigate the roles of these receptors in various physiological and pathological processes. wikipedia.orgresearchgate.net
The future in this area lies in the rational design and synthesis of modified drospirenone derivatives to create more sophisticated research tools. This involves:
Developing Fluorescent Probes: Attaching a fluorescent tag to the drospirenone molecule would allow researchers to visualize the localization and trafficking of progesterone and mineralocorticoid receptors within living cells in real-time using advanced microscopy techniques.
Creating Affinity-Based Probes: Modifying drospirenone or its acid metabolite with a reactive group or a biotin (B1667282) tag would enable affinity purification of receptor complexes. This would allow for the identification of previously unknown binding partners (proteins, DNA) that interact with the receptors, thereby expanding our understanding of their signaling networks.
Photo-activatable Probes: Incorporating a photo-activatable group would allow for precise spatial and temporal control over receptor activation, enabling a more nuanced study of downstream signaling events.
By developing a toolkit of such chemical probes based on the drospirenone scaffold, researchers can more effectively dissect the complex biology of steroid hormone signaling and its influence on electrolyte homeostasis.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
